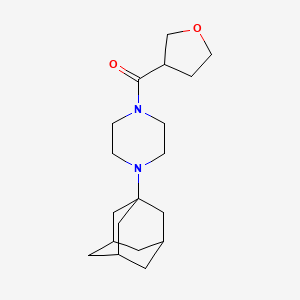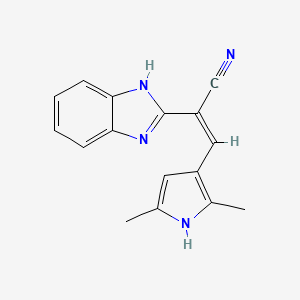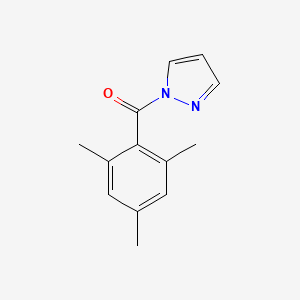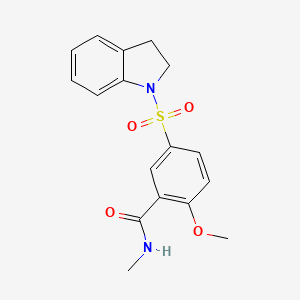
1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine, also known as A-366, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. A-366 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine involves its ability to target specific enzymes and proteins in cells. In cancer cells, this compound targets the enzyme Aurora kinase A, which is involved in cell division. By inhibiting this enzyme, this compound can prevent the growth and division of cancer cells. In neurological cells, this compound targets the protein alpha-synuclein, which is involved in the formation of protein aggregates that are associated with neurodegenerative diseases. By inhibiting the aggregation of this protein, this compound can prevent the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and division, neuroprotection, and antiviral activity. This compound has also been shown to have anti-inflammatory effects and may have potential in treating conditions such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine in lab experiments is its specificity in targeting certain enzymes and proteins, which allows for more targeted and precise research. However, one limitation is that this compound may have off-target effects on other enzymes and proteins, which can complicate research results.
Zukünftige Richtungen
There are several future directions for research on 1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine, including further studies on its potential as a therapeutic agent in cancer treatment, neurological disorders, and infectious diseases. Additionally, research could focus on developing more specific and targeted versions of this compound, as well as investigating its potential in combination with other drugs or therapies.
Synthesemethoden
The synthesis of 1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine involves several steps, including the reaction of adamantane with 3-bromopropanoic acid, followed by the reaction of the resulting compound with tetrahydrofuran-3-carboxylic acid and piperazine. The final product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-4-(tetrahydrofuran-3-ylcarbonyl)piperazine has been studied extensively for its potential as a therapeutic agent in a variety of areas, including cancer treatment, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cell division. In neurological research, this compound has been shown to have neuroprotective effects and may have potential in treating conditions such as Alzheimer's disease and Parkinson's disease. In infectious disease research, this compound has been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus.
Eigenschaften
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c22-18(17-1-6-23-13-17)20-2-4-21(5-3-20)19-10-14-7-15(11-19)9-16(8-14)12-19/h14-17H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBRDXDQAKNBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5355314.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-4-phenylnicotinamide](/img/structure/B5355326.png)
![2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5355327.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B5355330.png)
![1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine](/img/structure/B5355335.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5355341.png)
![ethyl {2,6-dichloro-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5355348.png)
![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carboxamide](/img/structure/B5355354.png)
![4-benzyl-5-[1-(propoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5355360.png)
![1-{1-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5355365.png)

![2-(1H-benzimidazol-2-yl)-3-[2,3-dimethyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5355391.png)

